molecular formula C8H13NOS2 B286044 N-(tert-butyl)-3-thiophenesulfinamide

N-(tert-butyl)-3-thiophenesulfinamide

Cat. No.: B286044
M. Wt: 203.3 g/mol
InChI Key: QYVFYBIJYDHNMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-3-thiophenesulfinamide is a chiral sulfinamide compound characterized by a tert-butyl group attached to the sulfinyl nitrogen and a 3-thiophene substituent. Sulfinamides are pivotal in asymmetric synthesis, serving as chiral auxiliaries or ligands in catalysis due to their stereochemical stability and tunable electronic properties .

Properties

Molecular Formula

C8H13NOS2

Molecular Weight

203.3 g/mol

IUPAC Name

N-tert-butylthiophene-3-sulfinamide

InChI

InChI=1S/C8H13NOS2/c1-8(2,3)9-12(10)7-4-5-11-6-7/h4-6,9H,1-3H3

InChI Key

QYVFYBIJYDHNMQ-UHFFFAOYSA-N

SMILES

CC(C)(C)NS(=O)C1=CSC=C1

Canonical SMILES

CC(C)(C)NS(=O)C1=CSC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

(R)-N-(3-Methoxyphenyl)-tert-butanesulfinamide

This compound shares the tert-butylsulfinamide core with the target molecule but differs in the aryl substituent (3-methoxyphenyl vs. 3-thiophene). Crystallographic data reveal a monoclinic crystal system (space group P2₁2₁2₁) with distinct packing interactions compared to thiophene derivatives, which may influence solubility and stability .

3-Amino-N-(tert-butyl)-4-(cyclohexylamino)benzenesulfonamide

A sulfonamide analogue, this compound features a tert-butyl group and a cyclohexylamino substituent. The sulfonamide group (-SO₂NH₂) introduces higher polarity and hydrogen-bonding capacity compared to sulfinamides (-SONH-), impacting bioavailability and solubility.

N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide

This carboxamide derivative incorporates a thiophene ring but replaces the sulfinamide with a carboxamide group. The bulky tert-butyl and pyridyl groups enhance steric hindrance, which could affect binding affinity in catalytic or biological systems .

Physicochemical and Functional Properties

Compound Name Key Functional Groups Crystal System (Space Group) Applications/Properties
N-(tert-butyl)-3-thiophenesulfinamide Sulfinamide, 3-thiophene Not reported Chiral auxiliary, catalysis
(R)-N-(3-Methoxyphenyl)-tert-butanesulfinamide Sulfinamide, 3-methoxyphenyl Monoclinic (P2₁2₁2₁) Asymmetric synthesis
3-Amino-N-(tert-butyl)-4-(cyclohexylamino)benzenesulfonamide Sulfonamide, cyclohexylamino Amorphous powder Ferroptosis inhibition
N-Pyrazolylimine () Imine, pyrazole Not reported Template for pyrazole derivatives
  • Steric Effects : The tert-butyl group in all compounds contributes to steric bulk, which may stabilize transition states in asymmetric reactions or hinder undesired side reactions.

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